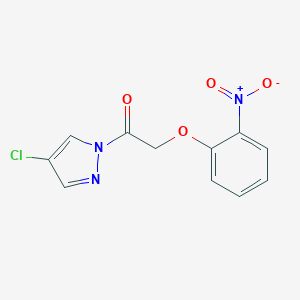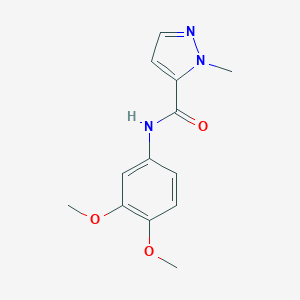![molecular formula C14H11FN4O B214286 Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-, also known as MFI-226, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- involves the inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer cell proliferation and survival. Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, two enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell growth. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- in lab experiments is its high potency and selectivity for certain enzymes involved in cancer cell growth. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other anticancer agents. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further research is needed to determine its potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. Its synthesis methods have been optimized to produce high yields, and its mechanism of action involves the inhibition of certain enzymes involved in cancer cell growth and the induction of apoptosis. Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has several advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been achieved through several methods, including the reaction of malononitrile with 2-fluorobenzaldehyde, followed by the addition of 5-hydroxy-2-methyl-1H-imidazole-4-carbaldehyde. Another method involves the reaction of malononitrile with 2-fluorobenzaldehyde, followed by the addition of 5-hydroxy-2-methyl-1H-imidazole-4-carboxylic acid, which is then converted to the corresponding aldehyde using a reducing agent. These methods have been optimized to produce high yields of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-.
Aplicaciones Científicas De Investigación
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Propiedades
Nombre del producto |
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- |
|---|---|
Fórmula molecular |
C14H11FN4O |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)-(4-hydroxy-2-methyl-1H-imidazol-5-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13(14(20)19-8)12(9(6-16)7-17)10-4-2-3-5-11(10)15/h2-5,9,12,20H,1H3,(H,18,19) |
Clave InChI |
QGKSCWIZDIWFFI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
SMILES canónico |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)


![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)